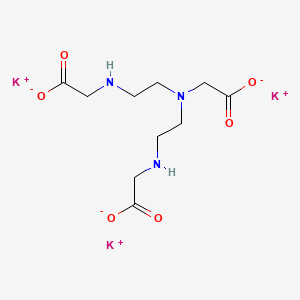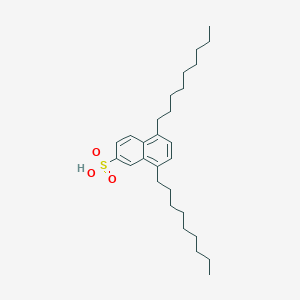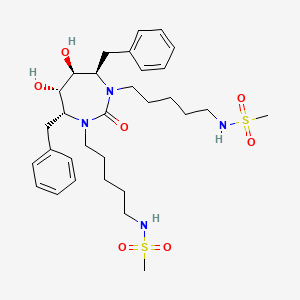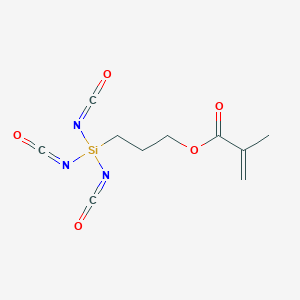![molecular formula C14H20S3 B14270943 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene CAS No. 135611-03-9](/img/structure/B14270943.png)
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trithiabicyclo[1131]heptadeca-1(17),13,15-triene is a macrocyclic compound known for its unique structure and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a linear triamine with a suitable aldehyde or ketone, followed by cyclization in the presence of a metal catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the functional groups in the macrocycle.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new macrocyclic derivatives with altered functional groups .
Applications De Recherche Scientifique
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a molecular scaffold in drug design and delivery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved include enzyme inhibition, DNA intercalation, and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7,11-Triazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- 2,12-Dimethyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
Uniqueness
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene is unique due to the presence of sulfur atoms in its macrocyclic structure, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that contain nitrogen or oxygen atoms in their macrocycles .
Propriétés
Numéro CAS |
135611-03-9 |
|---|---|
Formule moléculaire |
C14H20S3 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
3,7,11-trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene |
InChI |
InChI=1S/C14H20S3/c1-4-13-10-14(5-1)12-17-9-3-7-15-6-2-8-16-11-13/h1,4-5,10H,2-3,6-9,11-12H2 |
Clé InChI |
RTSZMXOCKLDXLI-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCCSCC2=CC=CC(=C2)CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)

![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)


![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)



![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)


